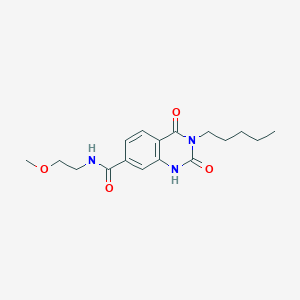![molecular formula C7H3F3N4O2 B2367108 6-Nitro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine CAS No. 477889-67-1](/img/structure/B2367108.png)
6-Nitro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-Nitro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine” is a novel chemotype based on a [1,2,4]triazolo[4,3-a]pyridine scaffold . It has been identified as a new player in the field of IDO1 catalytic holo-inhibitors .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyridines possessing 3,4,5-trimethoxylphenyl groups has been reported . A series of novel 6-arylamino-triazolo pyridine derivatives were also synthesized .Molecular Structure Analysis
The molecular structure of “6-Nitro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine” is based on a [1,2,4]triazolo[4,3-a]pyridine scaffold . This scaffold is so far underexploited among the heme binding moieties .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 6-Nitro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine, focusing on six unique applications:
Antibacterial Agents
6-Nitro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine has shown significant potential as an antibacterial agent. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This compound’s unique structure allows it to disrupt bacterial cell walls and inhibit essential bacterial enzymes, making it a promising candidate for developing new antibiotics .
Antifungal Activity
This compound has also been explored for its antifungal properties. Research indicates that it can inhibit the growth of several pathogenic fungi, such as Rhizoctonia cerealis, Helminthosporium sativum, and Fusarium graminearum. Its mechanism of action involves disrupting fungal cell membranes and interfering with fungal metabolism, which could lead to new treatments for fungal infections .
Insecticidal Applications
6-Nitro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine has been investigated for its insecticidal properties. It has shown efficacy against various insect pests, making it a potential candidate for developing new insecticides. The compound works by targeting the nervous system of insects, leading to paralysis and death. This application is particularly valuable in agriculture to protect crops from pest damage .
Pharmaceutical Development
In the pharmaceutical field, this compound is being studied for its potential as a drug candidate. Its unique chemical structure allows it to interact with various biological targets, including enzymes and receptors. Researchers are exploring its use in treating diseases such as cancer, where it may inhibit tumor growth and metastasis. Additionally, its potential as an anti-inflammatory and analgesic agent is being investigated .
Material Science
6-Nitro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine is also of interest in material science. Its incorporation into polymers can enhance the properties of these materials, such as increasing their thermal stability and mechanical strength. This makes it useful in developing advanced materials for various industrial applications, including electronics and aerospace .
Fluorescent Probes
The compound has been utilized in the development of fluorescent probes for biological imaging. Its ability to emit fluorescence upon binding to specific biological molecules makes it a valuable tool for visualizing cellular processes and detecting biomolecules in research and diagnostic applications. This application is crucial for advancing our understanding of cellular mechanisms and disease pathology .
Mecanismo De Acción
Target of Action
Similar compounds have been reported to exhibit anti-cancer , antifungal , and antibacterial activities, suggesting a broad range of potential targets.
Mode of Action
Related compounds have been shown to induce apoptosis in cancer cells . This is often achieved by up-regulating pro-apoptotic proteins like Bax and down-regulating anti-apoptotic proteins like Bcl2, leading to the activation of caspases and initiation of cell death .
Biochemical Pathways
Related compounds have been found to interfere with the growth of various fungi and bacteria , suggesting that they may disrupt essential biochemical pathways in these organisms.
Result of Action
Related compounds have shown promising results in anti-cancer studies, with one compound demonstrating significant anti-cancer activity against ht-29 colon cancer cell lines .
Direcciones Futuras
The future directions for “6-Nitro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine” could involve further exploration of its role as an IDO1 inhibitor . Despite no IDO1 inhibitor being approved so far, recent studies have shed light on the additional roles that IDO1 mediates beyond its catalytic activity . This confers new life to the field and suggests that “6-Nitro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine” and similar compounds could have significant potential in cancer immunotherapy .
Propiedades
IUPAC Name |
6-nitro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N4O2/c8-7(9,10)6-12-11-5-2-1-4(14(15)16)3-13(5)6/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARERAMISBPJMHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1[N+](=O)[O-])C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Nitro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3,5-difluorobenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2367029.png)
![6-Benzyl-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2367030.png)
![7-(3-Fluorophenyl)-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2367032.png)
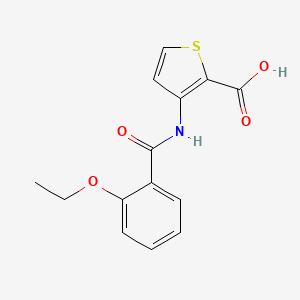
![N-benzyl-3-methyl-4-oxo-N,1-diphenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2367036.png)
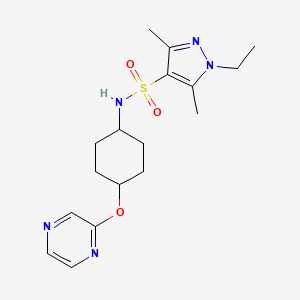
![7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2367038.png)
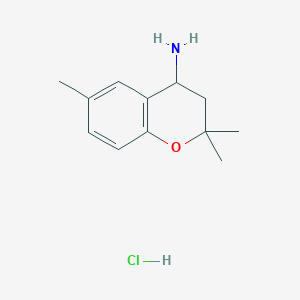
![N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2367040.png)
![2,4-dimethyl-N-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzenesulfonamide](/img/structure/B2367041.png)
![(2E)-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]-2-(dimethylaminomethylidene)-4,4,4-trifluoro-3-hydroxybutanenitrile](/img/structure/B2367043.png)
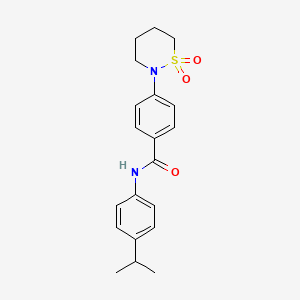
![5-oxo-N-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2367045.png)
